3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one

Description

Chemical Identity and Structural Features

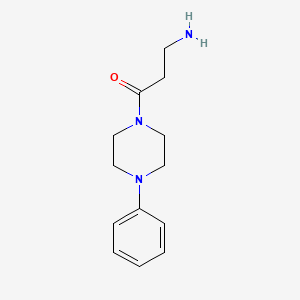

This compound represents a sophisticated organic compound with the molecular formula C₁₃H₁₉N₃O and a molecular weight of 233.31 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 896522-90-0, establishing its unique chemical identity within the scientific literature. This molecular architecture incorporates three distinct functional groups that contribute to its distinctive chemical and biological properties.

The structural composition of this compound can be systematically described through its International Union of Pure and Applied Chemistry nomenclature as this compound. The compound features a central propanone chain that serves as the molecular backbone, with strategic substitutions that define its pharmacological potential. The presence of a primary amino group at the third carbon position provides a reactive site for potential hydrogen bonding and electrostatic interactions with biological targets.

The phenylpiperazine moiety represents the most structurally complex component of the molecule, consisting of a six-membered piperazine ring substituted with a phenyl group at the fourth nitrogen position. This piperazine ring adopts a chair conformation similar to its parent compound, with the nitrogen atoms positioned in opposing locations within the ring structure. The phenyl substitution introduces aromatic character to the molecule, potentially enhancing its ability to interact with aromatic amino acid residues in protein binding sites.

The following table summarizes the key structural and identification parameters for this compound:

The compound's three-dimensional structure reveals important stereochemical considerations that influence its biological activity. The flexible propyl chain connecting the amino group to the carbonyl carbon allows for conformational adaptability, enabling the molecule to adopt various spatial arrangements when interacting with biological targets. The piperazine ring system contributes additional conformational flexibility while maintaining a relatively rigid core structure that can serve as a molecular scaffold for drug design efforts.

Historical Development in Piperazine-Based Chemistry

The development of this compound must be understood within the broader historical context of piperazine chemistry evolution. Piperazine itself, with the molecular formula (CH₂CH₂NH)₂, was first synthesized and characterized as a deliquescent solid with distinctive chemical properties. The compound exists industrially as a hexahydrate with a melting point of 44°C and boiling point of 125-130°C, establishing the foundational chemistry that would later inspire derivative development.

The historical significance of piperazine compounds in medicinal chemistry traces back to approximately 1950, when piperazine was first introduced into human medicine as an anthelmintic agent. This initial therapeutic application demonstrated the biological activity potential of the piperazine scaffold, as it effectively paralyzed roundworms and pinworms through gamma-aminobutyric acid receptor agonism. The success of piperazine as an antiparasitic drug established the foundation for subsequent research into more sophisticated piperazine derivatives with enhanced therapeutic properties.

The evolution from simple piperazine to complex phenylpiperazine derivatives occurred through systematic medicinal chemistry research efforts during the latter half of the twentieth century. The introduction of aromatic substitutions to the piperazine ring system represented a crucial advancement, as researchers discovered that phenyl groups could significantly alter the pharmacological properties of the parent compound. This discovery led to the development of numerous phenylpiperazine derivatives with diverse therapeutic applications extending far beyond the original anthelmintic uses.

Patent research concerning N-phenylpiperazine derivatives has revealed significant activity from 2006 to present, with thirty-three documented patents indicating sustained scientific interest in this chemical class. The relatively modest number of patents suggests that the phenylpiperazine scaffold may be underutilized compared to its therapeutic potential, presenting opportunities for continued research and development efforts. The adequate modulation of basicity and substitution patterns on the aromatic ring has been identified as a key strategy for achieving pharmacokinetic and pharmacodynamic improvements across multiple therapeutic areas.

Contemporary research has established that substituted derivatives of piperazine represent a broad class of chemical compounds with proven pharmacological utility. Notable examples of successful piperazine-based pharmaceuticals include sildenafil (commonly known as Viagra), ciprofloxacin, and ziprasidone, demonstrating the versatility of this molecular scaffold across different therapeutic indications. These successful clinical applications have validated the "druglikeness" of the piperazine template and encouraged continued investigation into novel derivatives.

Position Within Contemporary Medicinal Chemistry Research

This compound occupies a prominent position within contemporary medicinal chemistry research, particularly in the development of central nervous system-active compounds. The phenylpiperazine subunit has been recognized as one of the most versatile scaffolds in medicinal chemistry, with recent derivatives advancing to late-stage clinical trials for central nervous system disorder treatment. However, the perception of this scaffold as exclusively suited for central nervous system applications has limited exploration of its potential in other therapeutic areas.

Recent research investigations have focused extensively on phenylpiperazine derivatives as dopamine type 2 receptor ligands, revealing important structure-activity relationships that inform drug design efforts. The modification of partial dopamine type 2 receptor agonists has generated novel functional antagonists with unique kinetic properties, including fast-off characteristics that allow receptors to rapidly regain responsiveness. These findings demonstrate how structural modifications to phenylpiperazine scaffolds can produce compounds with distinctive pharmacological profiles that differentiate them from classical receptor antagonists and partial agonists.

The development of compounds such as pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine) illustrates the therapeutic potential achievable through systematic modification of phenylpiperazine-related structures. This dopaminergic stabilizer exhibits surmountable dopamine type 2 antagonism with state-dependent characteristics that vary according to local dopamine concentration fluctuations, representing a novel pharmacological mechanism that emerged from phenylpiperazine chemistry research.

Contemporary cancer research has identified arylpiperazine derivatives as promising anticancer agents, expanding the therapeutic scope beyond traditional central nervous system applications. These compounds exhibit diverse biological activities, including cytotoxic effects against cancer cells, and demonstrate the ability to interact with various molecular targets implicated in cancer pathogenesis. The modular structure of arylpiperazine compounds provides advantages for combination therapy development and allows for systematic optimization of potency, selectivity, and pharmacokinetic properties.

The following table presents key research areas where phenylpiperazine derivatives are currently being investigated:

The contemporary research landscape reveals that this compound and related compounds benefit from advanced understanding of structure-activity relationships within the phenylpiperazine class. The ability to modulate basicity through substitution pattern modifications enables researchers to achieve pharmacokinetic and pharmacodynamic improvements applicable across diverse therapeutic areas. This versatility positions the compound as a valuable starting point for drug discovery efforts targeting previously unexplored therapeutic indications.

Properties

IUPAC Name |

3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTWWXFTXFKZFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one typically begins with commercially available starting materials such as 4-phenylpiperazine and 3-chloropropanone.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out in solvents such as ethanol or methanol at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods:

- Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenating agents or nucleophiles can be used in the presence of catalysts or under reflux conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenylpiperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

The compound is primarily studied for its potential as a pharmacological agent, particularly in the development of treatments for various neurological disorders. Its structure suggests interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions. Research indicates that derivatives of this compound exhibit significant activity at the 5-HT_1A receptor, suggesting its potential as an antidepressant or anxiolytic agent .

Antitumor Activity:

Studies have shown that 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one and its derivatives possess antitumor properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast cancer cells. The compound's mechanism may involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Antibacterial and Antifungal Properties:

The compound has also been evaluated for its antibacterial and antifungal activities. Research findings indicate moderate efficacy against various bacterial strains and fungi, positioning it as a potential antimicrobial agent .

Chemical Synthesis

Synthetic Routes:

The synthesis of this compound typically involves reactions between piperazine derivatives and appropriate carbonyl compounds. Various synthetic methodologies have been explored to optimize yields and purity, including metal-catalyzed reactions which enhance the efficiency of the synthesis process .

Intermediate in Drug Development:

This compound serves as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its unique structure allows for modifications that can lead to the development of novel pharmacological agents targeting various diseases .

Case Study 1: Antidepressant Development

A study focused on synthesizing analogs of this compound highlighted its agonistic effects on serotonin receptors. The findings suggest that structural modifications could enhance its antidepressant properties, paving the way for new treatments for depression and anxiety disorders .

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were synthesized and tested against breast cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited higher cytotoxicity compared to established drugs like Tamoxifen, suggesting that these compounds could be developed into effective anticancer therapies .

Mechanism of Action

Molecular Targets and Pathways:

- The compound exerts its effects by interacting with specific molecular targets such as neurotransmitter receptors. The phenylpiperazine moiety is known to mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors.

- The pathways involved may include modulation of signal transduction processes, leading to changes in cellular responses.

Comparison with Similar Compounds

1-(4-Phenylpiperazin-1-yl)propan-1-one: Lacks the amino group, resulting in different reactivity and applications.

3-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one:

4-(3-Aminopropyl)phenylpiperazine: Similar structure but with variations in the position of the amino group.

Uniqueness:

- The presence of both the amino group and the phenylpiperazine moiety in 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one imparts unique chemical reactivity and biological activity, making it a valuable compound for diverse research applications.

Biological Activity

3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This compound, characterized by its unique structural features, particularly the piperazine ring and amino group, suggests potential interactions with various biological targets. This article aims to detail the biological activities, mechanisms of action, and therapeutic potential of this compound based on current research findings.

Chemical Structure and Properties

- Molecular Formula: C13H19N3O

- Molecular Weight: 233.31 g/mol

The presence of the piperazine moiety is common in many pharmacologically active compounds, enhancing the compound's interaction with neurotransmitter systems. The amino group further contributes to its reactivity and potential biological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Neurotransmitter Modulation : The compound has been studied for its effects on serotonin and dopamine pathways, suggesting potential applications in treating psychiatric disorders such as depression and anxiety.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, although detailed mechanisms remain to be explored.

- Anticancer Potential : There are indications of cytotoxic effects against various cancer cell lines, warranting further investigation into its anticancer properties .

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:

- Serotonin Receptors : Binding affinity studies suggest that this compound may act as an agonist or antagonist at serotonin receptors, which are critical in mood regulation.

- Dopamine Receptors : Its structural similarity to known dopamine modulators suggests a potential role in influencing dopaminergic signaling pathways.

Table 1: Comparison of Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Neuropharmacological Studies : In vitro assays demonstrated that this compound could enhance serotonin receptor activity, which may lead to antidepressant-like effects in animal models.

- Antimicrobial Activity : Research highlighted its effectiveness against certain pathogens, supporting its potential use as an antimicrobial agent .

- Cytotoxicity Assays : Studies on various cancer cell lines indicated that this compound exhibited significant cytotoxicity with minimal toxicity to normal cells, suggesting a favorable therapeutic index for anticancer applications .

Conclusion and Future Directions

This compound represents a promising candidate for further research in pharmacology due to its diverse biological activities. The modulation of neurotransmitter systems highlights its potential in treating psychiatric disorders, while its antimicrobial and anticancer properties warrant additional exploration.

Future research should focus on:

- Elucidating Mechanisms : Detailed studies are needed to fully understand the mechanisms through which this compound exerts its biological effects.

- In Vivo Studies : Animal model studies will be crucial to assess the therapeutic efficacy and safety profile.

Continued investigation into the pharmacological potential of this compound could lead to novel therapeutic agents in psychiatry, oncology, and infectious disease management.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via aminomethylation of a propan-1-one backbone with 4-phenylpiperazine. Key factors include:

- Catalysts : Use coupling agents like EDCl/HOBt for amide bond formation, as described in analogous piperazine derivatives .

- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Temperature : Reflux conditions (70–90°C) improve yields while minimizing side reactions .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (acetone/ethanol) ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the phenylpiperazine moiety (δ 2.5–3.5 ppm for piperazine protons) and the propan-1-one carbonyl (δ 170–210 ppm in ¹³C) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 274.18 for C₁₆H₂₀N₃O⁺) .

- X-ray Crystallography : SHELXL refinement (via SHELX-2018) resolves bond angles and torsion angles, critical for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Strategies include:

- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental NMR shifts to identify dominant conformers .

- ORTEP Visualization : Use ORTEP-3 to overlay crystallographic data with spectroscopic predictions, highlighting steric or electronic mismatches .

- Variable-Temperature NMR : Probe conformational changes by analyzing shifts at different temperatures .

Q. What pharmacological targets are plausible for this compound, and how can binding affinity be evaluated?

- Methodological Answer :

- Target Prediction : Molecular docking (AutoDock Vina) suggests affinity for adenosine A₂A receptors due to structural similarity to known antagonists .

- In Vitro Assays :

- Radioligand Binding : Compete with [³H]ZM241385 in HEK293 cells expressing A₂A receptors .

- Functional cAMP Assays : Measure inhibition of forskolin-induced cAMP production .

Q. How can derivatization strategies enhance the compound’s bioactivity or solubility?

- Methodological Answer :

- Mannich Base Formation : React the primary amine with formaldehyde and secondary amines to generate analogs with improved lipophilicity .

- PEGylation : Introduce polyethylene glycol (PEG) chains via esterification to boost aqueous solubility .

- SAR Studies : Systematically modify the phenylpiperazine substituents (e.g., electron-withdrawing groups) to optimize receptor selectivity .

Q. What experimental controls are essential to ensure reproducibility in synthetic protocols?

- Methodological Answer :

- Reagent Purity : Use ≥99% pure 4-phenylpiperazine (validated by GC-MS) to avoid side reactions .

- Moisture Control : Conduct reactions under nitrogen/argon to prevent hydrolysis of intermediates.

- Kinetic Monitoring : Track reaction progress via TLC or inline IR spectroscopy to standardize endpoint determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.